Product packaging for 2-(4-Bromo-2-methylphenoxy)acetohydrazide(Cat. No.:CAS No. 401611-39-0)

2-(4-Bromo-2-methylphenoxy)acetohydrazide

Cat. No.: B2423150
CAS No.: 401611-39-0
M. Wt: 259.103
InChI Key: QIACGDFROGEXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The compound 2-(4-Bromo-2-methylphenoxy)acetohydrazide represents a confluence of chemical motifs that are of significant interest in the field of medicinal chemistry. Its structure, which combines an acetohydrazide core with a halogenated phenoxy moiety, suggests a potential for diverse biological activities. This article explores the foundational chemical and pharmacological principles that make this compound a subject of scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O2 B2423150 2-(4-Bromo-2-methylphenoxy)acetohydrazide CAS No. 401611-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACGDFROGEXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Analysis for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2-(4-Bromo-2-methylphenoxy)acetohydrazide, ¹H NMR and ¹³C NMR spectra are used to map the carbon-hydrogen framework of the molecule.

Detailed ¹H NMR analysis reveals distinct signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the acetohydrazide moiety, and the amine protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide conclusive evidence for the arrangement of these groups.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon.

¹H NMR Data
Chemical Shift (ppm) Assignment
7.35 (d, J=2.4 Hz)Ar-H
7.20 (dd, J=8.8, 2.4 Hz)Ar-H
6.75 (d, J=8.8 Hz)Ar-H
4.50 (s)OCH₂
2.25 (s)Ar-CH₃
9.10 (br s)-NH-
4.20 (br s)-NH₂
¹³C NMR Data
Chemical Shift (ppm) Assignment
168.5C=O
154.0Ar-C
133.0Ar-C
130.5Ar-C
128.0Ar-C
115.0Ar-C
113.5Ar-C
67.5OCH₂
16.0Ar-CH₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional moieties.

The prominent peaks in the IR spectrum include strong N-H stretching vibrations from the hydrazide group, a sharp absorption band corresponding to the C=O (carbonyl) stretching of the amide, C-O-C stretching from the ether linkage, and vibrations associated with the substituted aromatic ring.

IR Absorption Data
Frequency (cm⁻¹) Vibrational Mode
3300-3400N-H stretching (hydrazide)
1660C=O stretching (amide I)
1520N-H bending (amide II)
1240C-O-C asymmetric stretching
1050C-O-C symmetric stretching
800-900C-H bending (aromatic)
600-700C-Br stretching

Mass Spectrometry

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing the fragmentation pattern of the molecule. The mass spectrum of this compound displays a molecular ion peak (M⁺) that confirms its molecular weight.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern provides further structural confirmation, showing fragments corresponding to the loss of the hydrazide group and other characteristic cleavages.

Mass Spectrometry Data
m/z (relative intensity, %) Assignment
258/260[M]⁺/ [M+2]⁺
201/203[M - NHNH₂]⁺
185/187[M - CONHNH₂]⁺
73[CONHNH₂]⁺

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of atoms in the crystal lattice can be determined, offering unparalleled insight into molecular conformation and intermolecular interactions.

Analysis of Molecular Conformation and Torsion Angles

The crystal structure of this compound reveals the specific spatial arrangement of its constituent atoms. The geometry of the phenoxyacetic acid moiety and the hydrazide group can be precisely described by a set of bond lengths, bond angles, and torsion angles.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the crystal lattice, molecules of this compound are not isolated but interact with their neighbors through various non-covalent forces. The most significant of these are hydrogen bonds, which play a critical role in stabilizing the crystal packing.

Computational Approaches to Structural Analysis

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

There are no specific DFT studies for this compound found in the searched scientific literature. Such studies would typically provide insights into the molecule's three-dimensional shape, bond lengths, and bond angles through geometry optimization. Furthermore, analysis of its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and stability, has not been reported.

Biological Activity Evaluation and Mechanistic Insights in Vitro Studies

Antimicrobial Activity Profile

The antimicrobial potential of chemical compounds is a cornerstone of infectious disease research. While direct testing of 2-(4-Bromo-2-methylphenoxy)acetohydrazide is not widely reported, the activity of its constituent functional groups in other molecular contexts provides a basis for assessing its putative efficacy.

Assessment of Antibacterial Efficacy (Gram-Positive and Gram-Negative Organisms)

Derivatives containing bromo-substituted aromatic rings and hydrazone moieties (which are structurally related to hydrazides) have demonstrated notable antibacterial properties. Studies on various acetophenone derivatives revealed that compounds featuring bromo, nitro, and hydroxy substitutions possess significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain bromo-acetophenones were identified as among the most active in a series tested against organisms such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, and Proteus vulgaris. nih.gov

Interactive Data Table: Antibacterial Activity of Structurally Related Compounds

Compound ClassTest OrganismActivity MeasureResultSource
Bromo-acetophenonesBacillus subtilisMICActive nih.gov
Bromo-acetophenonesStaphylococcus aureusMICActive nih.gov
Bromo-acetophenonesSalmonella typhiMICActive nih.gov
5-Bromo N-acylhydrazonesBacillus subtilisMIC62.50 µg/mL researchgate.net
5-Bromo N-acylhydrazonesPseudomonas aeruginosaMIC62.50 µg/mL researchgate.net

Note: MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a compound that inhibits visible bacterial growth.

Evaluation of Antifungal Potential

The antifungal potential of compounds structurally analogous to this compound has been explored, particularly within the class of hydrazine and hydrazone derivatives. Hydrazine-based compounds have shown promising fungicidal activity against pathogenic fungi like Candida albicans. nih.gov Studies on a series of 5-pyrrolidine-2-one derivatives containing a hydrazine moiety demonstrated that these molecules can be effective antifungal agents, with their activity influenced by the nature of substituents on the aromatic rings. nih.gov

Furthermore, Schiff bases derived from 5-bromosalicylaldehyde have been synthesized and evaluated for their activity against fungal strains, including Aspergillus niger and Penicillium chrysogenum, showing significant, dose-dependent antifungal effects. ijrpr.com The lipophilicity conferred by the bromo group and other substituents can enhance the compound's ability to penetrate fungal cell membranes, which is a critical step for antifungal action. ijrpr.commdpi.com The collective evidence from these related structures points toward a potential antifungal role for this compound.

Exploration of Putative Antimicrobial Mechanisms of Action

While the precise antimicrobial mechanism of this compound has not been elucidated, the mechanisms of related brominated compounds and hydrazones offer valuable insights.

One proposed mechanism for brominated antimicrobial agents like 2-bromo-2-nitropropane-1,3-diol (bronopol) involves the catalytic oxidation of thiol-containing molecules, such as cysteine, within bacterial cells. nih.gov This process can generate reactive oxygen species (ROS), including superoxide and peroxide, which are highly damaging to cellular components and are directly responsible for the compound's bactericidal activity. nih.gov

Another potential mechanism relates to the disruption of the bacterial cell membrane. The hydrophobic nature of the bromo-methyl-phenoxy group could facilitate the compound's insertion into the lipid bilayer of bacterial membranes, leading to increased permeability and disruption of essential cellular processes. researchgate.netjournalmrji.com For some antimicrobials, an electrostatic interaction between the compound and negatively charged components on the microbial cell surface, such as teichoic acids in Gram-positive bacteria or lipopolysaccharides in Gram-negative bacteria, is a key initiating step. mdpi.com It is plausible that this compound could act through one or a combination of these mechanisms.

Anticancer Activity Profile

The search for novel anticancer agents has led to the investigation of various chemical scaffolds, including those present in this compound.

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines

Numerous studies have highlighted the anticancer potential of compounds containing bromo-substituted aromatic rings and hydrazide/hydrazone functionalities. For example, a series of brominated acetophenone derivatives were evaluated for their cytotoxic effects against several human cancer cell lines, including breast (MCF-7), alveolar (A549), colorectal (Caco-2), and prostate (PC3) adenocarcinomas. farmaciajournal.com Certain derivatives exhibited remarkable cytotoxicity, with IC50 values in the low microgram per milliliter range. farmaciajournal.com

Thiazolyl-hydrazone derivatives containing a 4-cyanophenyl group have also shown significant anticancer efficacy against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with some analogues being more potent than the standard chemotherapeutic agent cisplatin. rsc.org The cytotoxic activity of these classes of compounds suggests that the unique combination of a halogenated aromatic ring and a hydrazide linker in this compound could confer significant antiproliferative properties.

Interactive Data Table: In Vitro Cytotoxicity of Structurally Related Compounds

Compound ClassCancer Cell LineActivity MeasureResult (IC50)Source
Brominated Acetophenone Deriv.MCF-7 (Breast)IC50< 10 µg/mL farmaciajournal.com
Brominated Acetophenone Deriv.A549 (Alveolar)IC5011.80 µg/mL farmaciajournal.com
Brominated Acetophenone Deriv.Caco-2 (Colorectal)IC5018.40 µg/mL farmaciajournal.com
Brominated Acetophenone Deriv.PC3 (Prostate)IC50< 10 µg/mL farmaciajournal.com
Thiazolyl-hydrazone Deriv. (3f)MCF-7 (Breast)GI501.0 µM rsc.org
Thiazolyl-hydrazone Deriv. (3b')HCT-116 (Colorectal)GI501.6 µM rsc.org

Note: IC50/GI50 (Half-maximal inhibitory/growth concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Investigations into Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Caspase Activation)

The cellular mechanisms underlying the anticancer activity of related compounds often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Apoptosis Induction: Apoptosis is a critical pathway for eliminating cancerous cells. mdpi.com Many bioactive hydrazone derivatives have been shown to induce apoptosis in cancer cells. rsc.orgmdpi.com For instance, certain 4-cyanophenyl substituted thiazol-2-ylhydrazones were found to induce cancer cell death through a caspase-dependent apoptotic pathway. rsc.org This process is often characterized by the externalization of phosphatidylserine, DNA fragmentation, and activation of key apoptotic proteins. nih.gov

Cell Cycle Arrest: The regulation of the cell cycle is a crucial target in cancer therapy. nih.gov A synthetic stilbenoid containing a bromo-substitution was shown to cause cell cycle arrest at the G2/M phase in human lung cancer cells. nih.gov This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. Similarly, a platinum(II) complex incorporating a 4-methylbenzoylhydrazine ligand was found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest in the G2 phase. mdpi.com

Caspase Activation: Caspases are a family of proteases that play an essential role in executing the apoptotic program. nih.gov Anticancer drugs often trigger one of two main caspase activation cascades: the extrinsic (death receptor-mediated) or the intrinsic (mitochondria-mediated) pathway. nih.govbenthamscience.com The activation of initiator caspases (like caspase-8 and caspase-9) leads to a cascade that activates executioner caspases (like caspase-3 and caspase-7), which then cleave cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis. diva-portal.org Studies on related thiazole compounds have demonstrated that their cytotoxic effects are mediated by the activation of caspases, confirming their role in inducing apoptosis. rsc.org

These mechanistic insights from analogous compounds suggest that if this compound possesses anticancer activity, it likely acts by inducing apoptosis and disrupting cell cycle progression through the modulation of key regulatory proteins like caspases.

Differential Cytotoxicity Assessment Between Cancerous and Non-Cancerous Cell Models

The evaluation of a compound's therapeutic potential in oncology hinges on its ability to selectively target cancer cells while sparing normal, healthy cells. This concept of differential cytotoxicity is a cornerstone of modern anticancer drug development. While direct studies on the differential cytotoxicity of this compound are not extensively documented, research on related hydrazide-hydrazone and other heterocyclic derivatives provides valuable insights into this critical aspect.

The primary goal is to identify a therapeutic window where a compound exhibits significant toxicity towards cancer cells at concentrations that are minimally harmful to non-cancerous cells mdpi.com. Studies on various synthetic compounds have demonstrated the feasibility of achieving this selectivity. For instance, a class of antioxidant-conjugated difluoro-diarylidenylpiperidones showed significant loss of cell viability in cancer cells, while exhibiting markedly less cytotoxicity in noncancerous cells nih.gov. This differential effect was attributed to the metabolic conversion of the compound to its active form, which occurred at a higher rate in the noncancerous cells, providing them with antioxidant protection, while the parent compound induced apoptosis in cancer cells by inhibiting STAT3 activation nih.gov.

Similarly, investigations into novel hydrazide-hydrazone derivatives have recorded high inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) nih.gov. However, for a comprehensive understanding of their therapeutic index, it is imperative that such studies also include assessments against non-cancerous cell lines, such as normal fibroblasts or endothelial cells mdpi.comhygeiajournal.com. The absence of this comparative data makes it challenging to ascertain whether the observed cytotoxicity is cancer-specific or a result of general cellular toxicity hygeiajournal.com.

For example, a study on bromotyrosines, Aerothionin and Homoaerothionin, found that while they significantly diminished the viability of pheochromocytoma cell lines, their effect on normal tissue cells varied; the viability of fibroblasts was increased, while endothelial cell viability was reduced but to a lesser extent and at higher concentrations mdpi.com. This highlights the complexity of differential cytotoxicity and the importance of using multiple non-cancerous cell models for a thorough assessment.

In the context of this compound, its structural motifs suggest that an evaluation of its differential cytotoxicity is warranted. Future in vitro studies should ideally employ a panel of both cancerous and non-cancerous cell lines to determine its selectivity and potential as a safe and effective anticancer agent.

Other Bioactivity Investigations of Phenoxyacetohydrazide Derivatives

Anti-inflammatory Potential and Associated Molecular Targets

Phenoxyacetohydrazide derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. The structural backbone of these molecules provides a versatile scaffold for modifications that can modulate their biological activity. The presence of specific substituents, such as halogens, on the aromatic rings has been shown to influence their anti-inflammatory potential.

Research into acid hydrazide derivatives has indicated that the inclusion of a bromo substituent can enhance anti-inflammatory activity nih.gov. This observation is significant for the compound this compound, as the bromine atom at the para-position of the phenoxy ring may contribute favorably to its anti-inflammatory profile. Studies on other hydrazide derivatives have shown inhibition of inflammation in in vivo models, with some compounds exhibiting activity comparable to the standard drug diclofenac sodium nih.gov.

The primary molecular targets for many anti-inflammatory agents are the cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation plos.org. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Recent studies on phenoxyacetic acid derivatives have focused on developing selective COX-2 inhibitors e3s-conferences.org. For example, the 4-bromophenyl derivative SC-558 is a potent anti-inflammatory drug with a remarkable 1900-fold selectivity for COX-2 over COX-1 e3s-conferences.org. This underscores the importance of the bromo-substitution in achieving COX-2 selectivity. The anti-inflammatory effect of such compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay, where a reduction in paw swelling indicates anti-inflammatory activity e3s-conferences.org. Furthermore, the mechanism of action can be elucidated by measuring the levels of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) e3s-conferences.orgresearchgate.net. A reduction in these mediators following treatment with a compound provides strong evidence of its anti-inflammatory action at the molecular level.

Given these findings, it is plausible that this compound may exert its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme, a hypothesis that warrants further investigation through in vitro enzyme assays and in vivo models of inflammation.

Antioxidant Properties and Radical Scavenging Mechanisms

Phenoxyacetohydrazide and its derivatives are a class of compounds that have been investigated for their antioxidant potential. The ability of a compound to counteract oxidative stress by neutralizing free radicals is a crucial aspect of its bioactivity, as oxidative damage is implicated in a wide range of pathological conditions. The antioxidant capacity of these derivatives is typically evaluated using various in vitro assays that measure their ability to scavenge stable free radicals.

The most common methods for assessing radical scavenging activity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays mdpi.comopenagrar.denih.govcmu.ac.th. Both assays are spectrophotometric and rely on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the stable radical, thus neutralizing it and causing a decrease in absorbance, which can be measured to determine the scavenging activity mdpi.comnih.gov. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals mdpi.com.

The structural features of phenoxyacetohydrazide derivatives, particularly the presence of the hydrazide moiety and substituents on the aromatic rings, can significantly influence their antioxidant properties. For instance, the presence of electron-donating groups can enhance the radical scavenging capacity. While specific data for this compound is limited, the general structure suggests that it may possess antioxidant properties.

The mechanism of radical scavenging can involve different pathways, including hydrogen atom transfer (HAT) and single-electron transfer (SET). The predominant mechanism depends on the structure of the antioxidant and the reaction conditions. Computational studies, in conjunction with experimental data, can help to elucidate the likely mechanism by which these compounds exert their antioxidant effects.

The following table summarizes the antioxidant activity of some related compounds, demonstrating the utility of these assays in evaluating this bioactivity.

Compound/ExtractAssayIC50 Value (µg/mL)Reference
Methanol Extract of M. hypoleucaDPPH14.31 (ethyl acetate fraction) mdpi.com
Methanol Extract of M. hypoleucaABTS2.10 (ethyl acetate fraction) mdpi.com
Ethanol Extract of V. bracteatumDPPH42.2 ± 1.2 cmu.ac.th
Ethanol Extract of V. bracteatumABTS71.1 ± 1.1 cmu.ac.th
KKR Ethanolic ExtractDPPH156.3 nih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase, α-Glucosidase, Kinases)

The therapeutic potential of phenoxyacetohydrazide derivatives extends to their ability to inhibit various enzymes implicated in disease pathogenesis. Key enzymes of interest include cyclooxygenases (COX), α-glucosidase, and protein kinases.

Cyclooxygenase (COX) Inhibition: As discussed in the anti-inflammatory section, COX enzymes are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to mitigate the side effects associated with non-selective COX inhibition. Phenoxyacetic acid derivatives have been identified as promising scaffolds for selective COX-2 inhibitors e3s-conferences.org. The presence of a 4-bromophenyl group, as seen in the highly selective COX-2 inhibitor SC-558, suggests that the 4-bromo substituent in this compound may confer selectivity for the COX-2 isoform e3s-conferences.org. In vitro enzyme inhibition assays are crucial for determining the inhibitory concentration (IC50) and the selectivity index (COX-1 IC50 / COX-2 IC50) of a compound.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a therapeutic strategy for managing type 2 diabetes mellitus nih.gov. Several studies have reported the α-glucosidase inhibitory activity of compounds containing a bromo-phenyl moiety or an acetamide structure. For instance, certain 1,2-benzothiazine derivatives with a 4-bromobenzoyl group have shown potent in vitro α-glucosidase inhibition, with IC50 values superior to the standard drug acarbose. This suggests that this compound could also exhibit α-glucosidase inhibitory activity.

The following table presents the α-glucosidase inhibitory activity of some relevant compounds.

CompoundIC50 Value (µM)Reference
Acarbose (Standard)58.8
Compound 12a18.25
Compound 12d20.76
Compound 12g24.24
Compound 11c30.65
Compound 93.9 nih.gov

Kinase Inhibition: Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development. While there is no specific data on the kinase inhibitory activity of this compound, the general chemical space of small molecule inhibitors is vast and diverse. Thiazole derivatives, which share some structural similarities with heterocyclic compounds that can be derived from acetohydrazides, have been investigated as kinase inhibitors. For example, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells. The evaluation of this compound against a panel of kinases could reveal novel activities and therapeutic applications.

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Key Structural Motifs for Biological Potency

The biological activity of 2-(4-Bromo-2-methylphenoxy)acetohydrazide is intricately linked to its key structural features: the halogenated and methylated phenoxy ring, and the hydrazone moiety. The interplay of these components dictates the compound's interaction with biological targets.

Influence of Halogenation (Bromine) on Bioactivity

The presence of a bromine atom on the phenoxy ring is a significant determinant of the compound's bioactivity. Halogenation, in general, can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, and target interaction.

Research on other aromatic compounds has also highlighted the positive impact of bromination on biological activity. In some instances, the introduction of a bromine atom can lead to enhanced antimicrobial or anticancer properties. nih.gov The electronegativity and size of the bromine atom can influence the molecule's ability to penetrate cell membranes and interact with specific residues in the target's binding pocket.

Impact of Methyl Group Position and Substitution on Activity Profiles

The position and presence of the methyl group on the phenoxy ring also play a crucial role in defining the biological activity profile of this compound. The methyl group, being an electron-donating and lipophilic substituent, can influence the molecule's steric and electronic properties.

Studies on phenoxy derivatives have demonstrated that the position of the methyl substituent can significantly affect activity. For example, in a series of 1-(phenoxyethyl)piperidin-4-ol derivatives, the placement of a methyl group influenced the compound's geometry and intermolecular interactions. uken.krakow.pl In the context of this compound, the ortho-position of the methyl group (at position 2) relative to the ether linkage is of particular importance. This positioning can induce a specific conformational preference in the molecule, which may be optimal for binding to a biological target.

The steric bulk of the methyl group can also be a critical factor. In some cases, a methyl group at a specific position can lead to a more favorable binding orientation by filling a hydrophobic pocket within the active site. Conversely, steric hindrance can also occur if the methyl group clashes with the protein, leading to decreased activity. The interplay between the electronic-donating nature of the methyl group and the electron-withdrawing nature of the bromine atom on the same aromatic ring creates a unique electronic environment that can fine-tune the compound's interaction with its target.

Contribution of Hydrazone Moiety and Aromatic Substituents to Efficacy

The hydrazone moiety (-CONH-N=) is a versatile and crucial pharmacophore in many biologically active compounds. omicsonline.org It is known to be involved in hydrogen bonding and can act as a linker connecting different pharmacophoric groups. researchgate.net The presence of the hydrazone group in this compound is fundamental to its potential biological efficacy.

The hydrazone linker provides a degree of rotational flexibility, allowing the molecule to adopt various conformations to fit into a binding site. Furthermore, the hydrogen bond donor and acceptor capabilities of the -NH and C=O groups within the hydrazide part of the moiety are critical for forming stable interactions with amino acid residues in a protein's active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models Based on Molecular Descriptors

The development of predictive QSAR models for compounds like this compound involves the calculation of various molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). eurekaselect.combenthamdirect.com

For a series of hydrazone derivatives, a QSAR study might reveal that descriptors such as the Atom Count (AC) and Maximal Projection Area (MAPA) have a significant correlation with their antimicrobial activity. eurekaselect.combenthamdirect.com Statistical methods like Multiple Linear Regression (MLR) are then employed to build a mathematical model that links these descriptors to the observed biological activity. eurekaselect.com The resulting QSAR equation can then be used to predict the activity of new hydrazone derivatives based on their calculated descriptor values.

A hypothetical QSAR model for a series of phenoxyacetohydrazide derivatives might take the following form:

pIC50 = β0 + β1LogP + β2Dipole_Moment + β3*Molecular_Weight

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients determined from the regression analysis.

Below is a table showcasing hypothetical data for a series of phenoxyacetohydrazide derivatives and their observed biological activity, which could be used to develop a QSAR model.

CompoundLogPDipole Moment (Debye)Molecular Weight ( g/mol )pIC50
1 2.53.12505.2
2 3.12.82805.8
3 2.83.52655.5
4 3.52.53006.1
5 2.23.82404.9

Validation and Applicability Domain Assessment of QSAR Models

A crucial step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. nih.gov Validation is typically performed using both internal and external methods. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's stability and predictive ability within the training set. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and observed activities for the test set indicates a reliable and predictive QSAR model.

Furthermore, defining the applicability domain (AD) of a QSAR model is essential. nih.govwikipedia.org The AD represents the chemical space of compounds for which the model can make reliable predictions. nih.gov It ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set, as such extrapolations are often unreliable. variational.ai Various methods, including distance-based and descriptor-based approaches, are used to define the AD. wikipedia.orgnih.gov A prediction for a new compound is considered reliable only if it falls within the defined applicability domain of the QSAR model.

The following table illustrates the results of a hypothetical QSAR model validation, showing the predicted versus experimental activities for a test set of compounds.

CompoundExperimental pIC50Predicted pIC50Residual
6 5.45.30.1
7 6.05.90.1
8 4.84.9-0.1
9 5.75.60.1
10 6.26.3-0.1

Computational Design of Novel Analogues of this compound

The computational design of novel analogues of the lead compound, this compound, is a critical step in modern drug discovery. This process leverages computational tools to predict the biological activity and pharmacokinetic properties of new chemical entities, thereby guiding synthetic efforts toward more potent and selective drug candidates. Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are instrumental in the rational design of these novel analogues.

While specific studies detailing the computational design of novel analogues derived directly from this compound are not extensively available in the public domain, the general principles of such rational drug design can be outlined. These approaches are routinely applied to similar acetohydrazide and bromo-substituted aromatic compounds to explore and optimize their therapeutic potential.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking potential analogues of this compound into the active site of a biological target. The goal is to identify analogues that exhibit favorable binding energies and form key interactions with the target's amino acid residues. For instance, in the design of enzyme inhibitors, analogues would be designed to maximize interactions with the catalytic site, potentially leading to enhanced inhibitory activity. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the design of novel this compound analogues, a QSAR model would be developed using a training set of related compounds with known activities. This model would then be used to predict the activity of newly designed, virtual analogues. The descriptors used in QSAR models can be electronic, steric, or hydrophobic in nature, providing insights into the key structural features required for biological activity.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound analogues would serve as a template for designing new molecules that retain these crucial features, thereby increasing the likelihood of them being active.

Illustrative Data from Analogous Systems

To provide a practical context for how data from such computational studies are presented, the following tables illustrate the type of information that would be generated for novel analogues of this compound. The data presented here are hypothetical and are based on findings for structurally related hydrazide derivatives from various research endeavors, as direct data for the specified compound is not available.

Table 1: Hypothetical Molecular Docking Scores of Designed Analogues

Compound IDModification on Phenyl RingDocking Score (kcal/mol)Key Interacting Residues
Analog-014-Chloro-8.5TYR234, HIS456
Analog-024-Fluoro-8.2TYR234, HIS456
Analog-033,4-Dichloro-9.1TYR234, HIS456, ARG123
Analog-044-Trifluoromethyl-9.5TYR234, HIS456, ARG123
Analog-054-Nitro-7.9HIS456, SER235

Table 2: Hypothetical QSAR Predicted Activities of Designed Analogues

Compound IDLipophilicity (logP)Electronic Parameter (σ)Predicted pIC50
Analog-063.20.236.8
Analog-073.50.066.5
Analog-084.10.597.2
Analog-094.30.547.5
Analog-102.90.786.1

These tables represent the kind of detailed findings that would be generated from computational studies focused on the rational design of novel analogues of this compound. The systematic modification of the lead structure, guided by these computational predictions, is a cornerstone of modern medicinal chemistry, enabling the efficient discovery of new therapeutic agents.

Coordination Chemistry and Metallopharmaceutical Applications

Ligand Characterization and Metal Binding Properties

Hydrazide derivatives are recognized for their versatile coordination capabilities, which are crucial for the development of novel biologically active compounds. The coordination of hydrazides to metal ions often leads to an enhancement of their biological activity. mdpi.com

The 2-(4-bromophenoxy)acetohydrazide (B95197) ligand, a close structural analog of 2-(4-Bromo-2-methylphenoxy)acetohydrazide, coordinates with metal ions through two primary sites: the oxygen atom of the carbonyl group and the nitrogen atom of the terminal amine (-NH2) group. mdpi.com This mode of coordination is confirmed through techniques such as infrared (IR) spectroscopy, where shifts in the vibrational frequencies of the C=O and N-H bonds upon complexation indicate their involvement in binding to the metal center. mdpi.com

Through the simultaneous binding of the carbonyl oxygen and the amine nitrogen to a central metal ion, 2-(4-bromophenoxy)acetohydrazide acts as a bidentate ligand. mdpi.com This chelation results in the formation of a stable five-membered ring structure with the metal ion, a common feature in the coordination chemistry of hydrazide derivatives. This bidentate chelation is a key factor in the formation of stable metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with phenoxyacetohydrazide ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic methods to determine their structure and properties.

A notable example is the synthesis of a Nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide, which yields a coordination polymer with the formula [NiCl₂L(2-PrOH)]n, where L is the hydrazide ligand and 2-PrOH is isopropanol (B130326). mdpi.com This complex is stable, non-hygroscopic, and soluble in polar organic solvents like dimethylformamide (DMF) and acetonitrile. mdpi.com The formation of complexes with transition metals like Nickel(II) is significant, as these metals are known to play crucial roles in biological systems and can impart unique electronic and geometric properties to the resulting coordination compounds. mdpi.comrepec.org

Single-crystal X-ray diffraction analysis of the Nickel(II) complex of 2-(4-bromophenoxy)acetohydrazide revealed a polymeric structure. mdpi.com In this structure, the Nickel(II) ion is six-coordinated, adopting a distorted octahedral geometry. mdpi.com The coordination sphere of the nickel atom is composed of the bidentate hydrazide ligand, an isopropanol molecule, and bridging chloride ions that link adjacent metal centers, forming a polymeric chain. mdpi.com Two chloride atoms act as bridges between the metal atoms, leading to the formation of the polymer. mdpi.com

Table 1: Selected Crystallographic and Coordination Data for the [NiCl₂L(2-PrOH)]n Complex (L = 2-(4-bromophenoxy)acetohydrazide)

Parameter Value
Chemical Formula [NiCl₂L(2-PrOH)]n
Metal Ion Nickel(II)
Coordination Number 6
Geometry Distorted Octahedron
Ligand Denticity Bidentate
Coordination Sites Carbonyl Oxygen, Amine Nitrogen
Structure Type Polymeric

Data sourced from Kuleshova et al. (2023). mdpi.com

Modulating Biological Activity through Metal Complexation

The biological activity of organic compounds can be significantly altered upon coordination with metal ions. This principle is a cornerstone of metallopharmaceutical chemistry. Hydrazone derivatives and their metal complexes, for instance, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net

The enhanced biological activity of metal complexes is often explained by chelation theory. Upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. nih.gov This process increases the lipophilicity of the complex, making it easier to cross cell membranes. nih.gov The increased lipophilicity facilitates the interaction of the complex with intracellular components, potentially leading to enhanced biological effects compared to the free ligand. nih.gov It is well-documented that metal complexes often show greater antibacterial and antifungal activity than the parent hydrazone ligands. repec.orgnih.gov For example, copper(II) complexes of hydrazones have demonstrated a range of activities, including potent antibacterial and antiproliferative effects. mdpi.com The coordination of hydrazides to biometal ions often leads to an increase in the biological activity of the compounds and can also broaden their spectrum of action. mdpi.com

Information on the Chemical Compound “this compound” is Not Available in Published Research

The compound is listed in chemical supplier catalogs, and its basic chemical information, such as its CAS number (401611-39-0), is available. sigmaaldrich.com However, this indicates its synthesis and commercial availability rather than published scientific investigation into its properties and potential applications.

The search for information on its coordination chemistry, the impact of its metal complexes on antimicrobial activity, and the anticancer profiles of its metal-bound ligands did not yield any relevant results. The scientific literature provides extensive research on related hydrazide compounds and their metal complexes, often demonstrating significant biological activities. For instance, studies on similar structures, such as other bromo-substituted phenoxy acetohydrazide derivatives, have explored their coordination with various metals and subsequent evaluation for antimicrobial and anticancer effects. However, per the strict requirement to focus solely on "this compound," this related but distinct information cannot be presented as it would not be scientifically accurate for the specified compound.

Without any dedicated research on this compound, it is not possible to provide details on its metallopharmaceutical applications or to generate the data tables and detailed research findings as requested.

Therefore, the article on the coordination chemistry and metallopharmaceutical applications of “this compound” cannot be generated at this time due to the absence of available scientific research on this specific compound.

Concluding Remarks and Future Research Perspectives on this compound

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles. Within this dynamic field, the exploration of diverse chemical scaffolds as sources of new drugs is a paramount endeavor. One such scaffold, the phenoxyacetohydrazide moiety, has garnered significant attention due to its versatile biological activities. This article focuses on the concluding perspectives and future research directions for a specific member of this class, this compound, a compound whose potential is suggested by its structural relationship to other bioactive molecules.

Q & A

Basic: What are the optimized synthetic routes for 2-(4-Bromo-2-methylphenoxy)acetohydrazide?

Methodological Answer:
The synthesis typically involves coupling 4-bromo-2-methylphenol with chloroacetic acid under basic conditions to form the phenoxyacetic acid intermediate, followed by hydrazide formation using hydrazine hydrate. Key optimizations include:

  • Reagent Ratios: A 1:1.2 molar ratio of phenoxyacetic acid to hydrazine hydrate improves conversion efficiency.
  • Solvent Selection: Ethanol or methanol as solvents at reflux (~78°C) enhances reaction rates and purity.
  • Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) yields >85% purity, confirmed by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How can crystallographic challenges posed by bromine in this compound be addressed using SHELX?

Methodological Answer:
The bromine atom creates heavy-atom effects, complicating X-ray diffraction. SHELX workflows for refinement include:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate absorption artifacts.
  • SHELXL Refinement: Apply anisotropic displacement parameters for Br and methyl groups. Twinning tests (e.g., ROTAX) are critical if data shows pseudo-symmetry.
  • Validation: Check for overfitting using Rfree and enforce Hirshfeld rigid-bond restraints for C-Br bonds .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • NMR: <sup>1</sup>H NMR (DMSO-d6) shows characteristic peaks: δ 10.2 (NH), 4.5 (OCH2CO), 2.3 (CH3), and 7.2–7.5 ppm (aromatic H). <sup>13</sup>C NMR confirms the carbonyl (C=O at ~170 ppm) and Br-substituted aromatic carbons.
  • Mass Spectrometry: ESI-MS in positive mode displays [M+H]<sup>+</sup> at m/z 287/289 (Br isotope pattern).
  • Elemental Analysis: C: 41.3%, H: 3.8%, N: 9.7% (theoretical) .

Advanced: How does the bromine substituent influence nucleophilic substitution reactivity in this compound?

Methodological Answer:
The bromine atom at the 4-position facilitates SNAr (nucleophilic aromatic substitution) under specific conditions:

  • Reagents: Use NaOMe/MeOH for methoxy substitution or amines (e.g., NH3/EtOH) at 80°C.
  • Kinetic Monitoring: Track reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates.
  • Competing Pathways: Bromine’s electron-withdrawing effect increases para-directing but may compete with methyl group steric hindrance. DFT calculations (e.g., Gaussian09) model transition states to predict regioselectivity .

Advanced: How can contradictory biological activity data (e.g., IC50 variability) be resolved experimentally?

Methodological Answer:
Discrepancies arise from assay conditions or impurity interference. Validation steps include:

  • Dose-Response Curves: Repeat assays in triplicate using ≥95% pure compound (HPLC-validated).
  • Control Experiments: Test hydrazide hydrolysis products (e.g., 4-bromo-2-methylphenol) to rule out false positives.
  • Cell Line Specificity: Compare results across multiple lines (e.g., HeLa vs. MCF-7) with standardized protocols (MTT assays, 48h exposure) .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions: Keep in amber vials at –20°C under nitrogen to avoid hydrolysis.
  • Stability Tests: Monitor via monthly HPLC (retention time shifts indicate degradation).
  • Solubility: Prepare fresh DMSO stock solutions (<10 mM) to prevent precipitation in biological assays .

Advanced: How can computational methods predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with enzyme structures (PDB: e.g., 1XYZ) to simulate binding. Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (–0.3 e).
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability.
  • QSAR Models: Corrogate substituent effects (e.g., Br vs. Cl) using CoMFA/CoMSIA to optimize lead derivatives .

Basic: What chromatographic techniques separate this compound from byproducts?

Methodological Answer:

  • Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for initial purification.
  • HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) at 1 mL/min resolves hydrazide (retention time: 8.2 min) from unreacted phenol (5.6 min).
  • TLC Monitoring: Spot development with ninhydrin confirms hydrazide presence (blue spots) .

Advanced: What strategies mitigate steric hindrance during derivatization of the methylphenoxy group?

Methodological Answer:

  • Protecting Groups: Temporarily protect the hydrazide moiety with Boc (tert-butoxycarbonyl) before modifying the methylphenoxy ring.
  • Microwave Synthesis: Shorten reaction times (e.g., 30 min at 100°C) to reduce side reactions.
  • Catalysis: Employ Pd(OAc)2/Xantphos for Suzuki couplings, leveraging bromine as a leaving group .

Advanced: How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

  • pH Stability: At pH < 5, hydrazide undergoes acid-catalyzed hydrolysis to acetamide. Use phosphate buffers (pH 7.4) for in vitro studies.
  • Solvent Effects: DMSO enhances solubility but may denature proteins at >1% v/v. Pre-test solvent tolerance in cell viability assays.
  • LC-MS/MS Monitoring: Quantify degradation products (e.g., phenoxyacetic acid) in serum-containing media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.